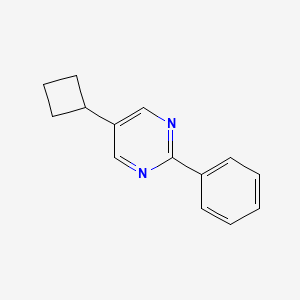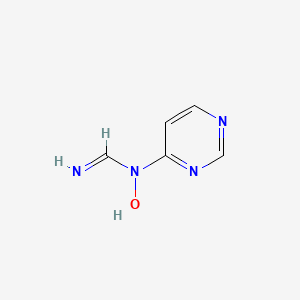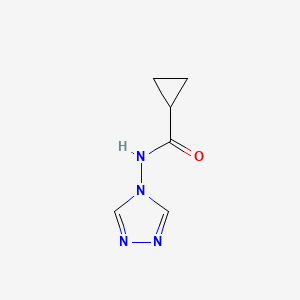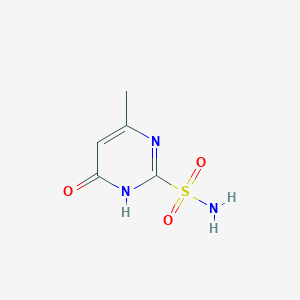
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide typically involves the Biginelli condensation reaction. This reaction uses thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea as starting materials. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final product is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .
Industrial Production Methods
the Biginelli condensation reaction is a common method used in the synthesis of pyrimidine derivatives, which can be scaled up for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Applications De Recherche Scientifique
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases (MMPs).
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, hypertension, and microbial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar biological activities.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Known for their xanthine oxidase inhibitory activity
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H7N3O3S |
|---|---|
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
Clé InChI |
AKXAXOWLSWGIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


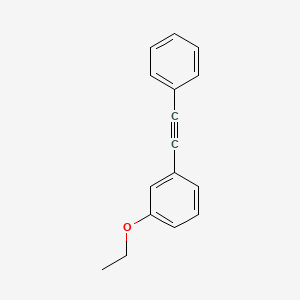
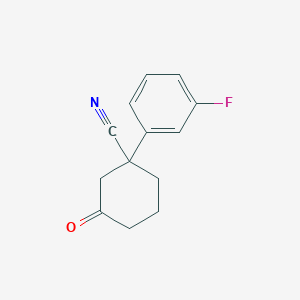
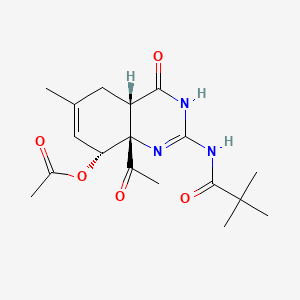
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
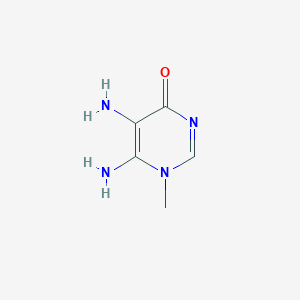

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)


